N-(2-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-18-10-4-7-13-21(18)25-22(29)16-28-24(30)20-12-6-5-11-19(20)23(26-28)27-14-8-9-17(2)15-27/h4-7,10-13,17H,3,8-9,14-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFWGZHALHBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCCC(C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A 2-ethylphenyl group
- A piperidine ring
- A phthalazine moiety
This configuration contributes to its diverse biological activities, particularly in receptor modulation and enzyme inhibition.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits significant antiproliferative effects against various cancer cell lines. |
| Neurological Effects | Potential for treating neurological disorders due to blood-brain barrier permeability. |
| Receptor Modulation | Acts as an antagonist in specific receptor systems, influencing neurotransmitter activity. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic processes, potentially affecting drug metabolism. |
The mechanism of action involves:
- Receptor Interaction : The compound binds to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It inhibits enzymes that play critical roles in cellular metabolism and proliferation, leading to apoptosis in cancer cells.
- Neurotransmitter Regulation : By acting on neurotransmitter receptors, it may alleviate symptoms associated with neurological disorders.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. It was shown to enhance the expression of neuroprotective factors while reducing markers of inflammation .
- Receptor Studies : Binding affinity assays revealed that the compound acts as a selective antagonist for certain serotonin receptors, suggesting potential applications in treating mood disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes structural differences and similarities between the target compound and related acetamide derivatives:
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing N-(2-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide?
The synthesis involves multi-step reactions, including amide coupling, heterocyclic ring formation, and functional group modifications. Key steps include:
- Amide bond formation : Use coupling reagents like EDC or DCC in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours .
- Piperidine substitution : Reaction of the phthalazinone core with 3-methylpiperidine under reflux in acetonitrile (70–80°C, 8–12 hours) .
- Final purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Q. Optimized Conditions Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDC, DCM, 25°C, 18h | 75–80 | ≥95% |
| Piperidine substitution | 3-methylpiperidine, MeCN, 80°C, 10h | 65–70 | ≥90% |
| Purification | Ethyl acetate/hexane (3:7) | 85 | ≥98% |
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the phthalazinone ring and substitution patterns (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for carbonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₇N₃O₂: 390.2175; observed: 390.2178) .
- HPLC-PDA : Assess purity (>98% for biological assays) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Test against kinases or proteases linked to cancer/inflammation (e.g., IC₅₀ determination via fluorescence-based methods) .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293, HepG2) at concentrations 1–100 µM .
- Receptor binding studies : Radioligand displacement assays for GPCRs or neurotransmitter receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Contradictions (e.g., high potency in vitro but low in vivo efficacy) may arise from:
- Pharmacokinetic limitations : Poor solubility or metabolic instability. Address via:
- Solubility enhancement : Co-solvents (DMSO/PEG400) or nanoformulation .
- Metabolic stability assays : Liver microsome incubation with LC-MS monitoring .
- Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .
Q. What strategies are effective for structural optimization to improve target selectivity?
- SAR studies : Modify substituents on the phthalazinone core or acetamide side chain. Example modifications:
Q. Selectivity Optimization Table :
| Modification | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) |
|---|---|---|
| Parent compound | 120 ± 15 | 450 ± 50 |
| 4-Fluoropiperidine analog | 85 ± 10 | >1,000 |
| 2-Chloro-ethylphenyl analog | 95 ± 12 | 850 ± 75 |
Q. How can computational methods guide mechanistic studies of this compound?
- Molecular docking : Predict binding modes to targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data .
Q. What experimental designs are critical for validating its mechanism of action in complex biological systems?
- Genetic knockdown/knockout models : CRISPR/Cas9-mediated deletion of putative targets in cell lines .
- Biochemical pathway analysis : Phosphoproteomics or metabolomics to identify downstream effects .
- In vivo efficacy models : Xenograft studies in mice with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Methodological Notes
- Controlled synthesis : Strict anhydrous conditions and inert atmospheres (N₂/Ar) are critical for reproducibility .
- Data validation : Triplicate experiments with positive/negative controls (e.g., staurosporine for kinase assays) .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
